2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
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Overview
Description
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile: is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.213 g/mol . This compound is known for its unique structure, which includes a methoxy group, an oxirane ring, and a benzonitrile moiety. It is used in various fields of chemistry and industry due to its versatile reactivity and functional properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in the preparation of self-curable, highly flexible epoxy compounds .
Mode of Action
The 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile exhibits a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine . The self-curing mechanism involves a reaction of active ester (Ar–O–C ( O)–) and epoxide moieties .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that the compound is involved in the formation of self-curable epoxy compounds .
Result of Action
The molecular and cellular effects of This compound It’s known that the compound contributes to the formation of self-curable, highly flexible epoxy compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the compound exhibits a self-curing characteristic in the presence of 05 wt% 4-dimethylaminopyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-methoxy-5-hydroxybenzonitrile with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with the hydroxyl group to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
Scientific Research Applications
2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
2-Methoxy-5-hydroxybenzonitrile: A precursor in the synthesis of 2-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile.
Epichlorohydrin: Used in the synthesis of the oxirane ring.
2-Methoxybenzonitrile: Lacks the oxirane ring but shares the methoxy and nitrile groups.
Uniqueness: this compound is unique due to the presence of both the oxirane ring and the nitrile group, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-11-3-2-9(4-8(11)5-12)14-6-10-7-15-10/h2-4,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDBRHUAUSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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